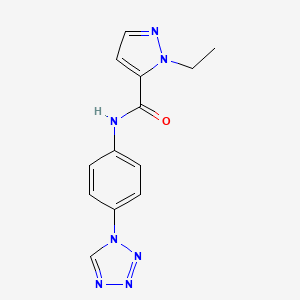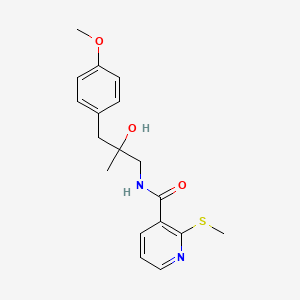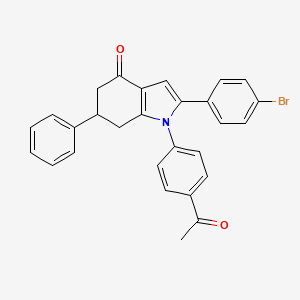
N-(4-(1H-tétrazol-1-yl)phényl)-1-éthyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves efficient methods, such as the TBTU-mediated synthesis approach for creating N-alkyl pyrazole carboxamides, which might be applicable to our compound of interest. This method utilizes TBTU as a catalyst and diisopropyl ethylamine as a base, offering high yield and purity in reactions involving pyrazole carboxylic acids and amines in acetonitrile at room temperature (Prabakaran, Khan, & Jin, 2012). Microwave-assisted synthesis has also been reported for tetrazolyl pyrazole amides, highlighting the efficiency of this method in producing compounds with bactericidal and antimicrobial activities in shorter reaction times compared to conventional heating methods (Hu, Wang, Zhou, & Xu, 2011).
Molecular Structure Analysis
The molecular structure of related pyrazole and tetrazole derivatives has been extensively studied, including their synthesis, spectral, and X-ray crystal structure. For instance, the study on novel pyrazole derivatives provided detailed insights into their molecular geometries optimized through density functional theory (DFT), highlighting the significance of molecular structure analysis in understanding compound properties (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to the formation of multi-heterocyclic structures with antibacterial properties. The synthesis process involves reactions with specific reagents and catalysts, such as hydrazine hydrate and acetic acid, to produce tetrazole-containing pyrazoles. These reactions not only confirm the structures of synthesized compounds through spectral studies but also measure their biological activity through antibacterial studies (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Applications De Recherche Scientifique
Inhibiteurs de la Xanthine Oxydase
Des composés ayant une structure similaire, en particulier les dérivés d'amide aromatique hétérocyclique N-(4-alcoxy-3-(1H-tétrazol-1-yl)phényl), ont été conçus, synthétisés et évalués en tant que nouveaux inhibiteurs de la xanthine oxydase (XO) à base d'amide . La XO est une flavoprotéine qui existe dans divers organismes et peut catalyser la formation d'acide urique dans le corps humain .
Activités anti-prolifératives
Certains composés ayant des structures similaires ont montré des activités anti-prolifératives. Ils ont été évalués sur la lignée cellulaire hépatique humaine normale HL7702, et tous les composés testés ont montré des effets cytotoxiques plus faibles que ceux observés sur les lignées cellulaires cancéreuses .
Activité antimicrobienne
Le composé 2-méthyl-3-{4-[2-(1H-tétrazol-5-yl-éthylamino]phényl}-3H-quinazolin-4-one a montré une activité antimicrobienne considérable contre les micro-organismes testés .
Inhibiteurs de HSP90
Des composés ayant des structures similaires ont été évalués pour leur potentiel en tant qu'inhibiteurs de HSP90. HSP90 est une protéine chaperonne qui joue un rôle clé dans le maintien de l'homéostasie cellulaire .
Activités anti-VIH
Les 1,2,3-triazoles et leurs dérivés, qui partagent certaines similitudes structurales avec le composé , ont montré des activités anti-VIH .
Activités anti-inflammatoires
Les 1,2,3-triazoles et leurs dérivés ont également montré des activités anti-inflammatoires .
Mécanisme D'action
Target of Action
Tetrazole derivatives are known to interact with many enzymes and receptors in organisms .
Mode of Action
It’s known that tetrazoles can interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions can result in a wide range of biological properties.
Biochemical Pathways
Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that tetrazole moieties can boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Result of Action
Given the wide range of biological activities exhibited by tetrazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
The compound’s enhanced bioavailability suggests that it may be able to penetrate more easily through cell membranes , which could potentially be influenced by environmental factors.
Propriétés
IUPAC Name |
2-ethyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O/c1-2-19-12(7-8-15-19)13(21)16-10-3-5-11(6-4-10)20-9-14-17-18-20/h3-9H,2H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGAJEWSZMJRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2490109.png)
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)


![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)







![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)